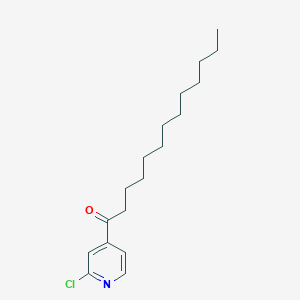

2-Chloro-4-tridecanoylpyridine

Description

Contextualization of Halogenated Pyridines as Fundamental Scaffolds in Organic Synthesis and Advanced Chemical Disciplines

Halogenated pyridines are crucial intermediates in the synthesis of a wide array of functional molecules. acs.org The presence of a halogen, such as chlorine, at the 2-position of the pyridine (B92270) ring creates an electrophilic center, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity is fundamental to the construction of highly substituted pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. thieme-connect.com The ability to selectively functionalize the pyridine ring at different positions is a key challenge and a major focus of research in synthetic organic chemistry.

Rationale for Investigating 2-Chloro-4-tridecanoylpyridine: Unique Structural Features and Interdisciplinary Research Potential

The structure of this compound is notable for two key features: the 2-chloro-substituted pyridine core and the long C13 alkyl chain of the tridecanoyl group at the 4-position. This combination suggests that the molecule may possess amphiphilic properties, with the polar pyridine head group and the nonpolar alkyl tail. acs.orgnih.gov Such characteristics are of interest in materials science for the development of self-assembling structures like micelles or vesicles, and in medicinal chemistry, where long alkyl chains can influence membrane permeability and interaction with biological targets. nih.govbeilstein-journals.org The presence of both a reactive chloro group and a long acyl chain offers multiple points for further functionalization, enhancing its potential as a versatile synthetic intermediate.

Current Research Landscape and Foundational Knowledge Pertaining to this compound and Analogous Systems

While specific research on this compound is not extensively documented in publicly available literature, a significant body of knowledge exists for analogous compounds. The synthesis of 2-chloropyridines is well-established, often proceeding through the chlorination of pyridine-N-oxides. Friedel-Crafts acylation reactions on pyridines are generally challenging, but the use of activated derivatives can provide access to 4-acylpyridines. rsc.org Research on other 2-chloro-4-acylpyridines and long-chain alkyl-substituted N-heterocycles provides a basis for predicting the reactivity and properties of the target compound. nih.govresearchgate.net For instance, studies on amphiphilic pyridine derivatives have highlighted their potential in forming structured aggregates in solution. acs.orgnih.govoup.com

Table 1: Physicochemical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Acetyl-2-chloropyridine | C₇H₆ClNO | 155.58 | 35-40 |

| 2-Chloropyridine (B119429) | C₅H₄ClN | 113.54 | -46 |

| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 49-52 |

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

Hypothesized Research Avenues and the Significance of Comprehensive Characterization for Future Innovations

The unique structure of this compound suggests several promising research directions. Its potential as an amphiphile could be explored in the context of drug delivery systems or as a building block for novel liquid crystals. nih.gov The reactivity of the 2-chloro position could be exploited for the synthesis of a library of derivatives with diverse functionalities, which could then be screened for biological activity. researchgate.netmdpi.com Furthermore, the long alkyl chain could be modified to tune the molecule's physical properties.

A comprehensive characterization of this compound is crucial for unlocking its full potential. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and investigation of its physicochemical properties, such as its critical micelle concentration if it exhibits amphiphilic behavior.

Table 2: Predicted Spectroscopic Data for this compound (Based on Analogous Structures)

| Spectroscopic Technique | Predicted Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), with splitting patterns indicative of a 2,4-disubstituted pyridine. Signals for the α-methylene protons of the tridecanoyl chain would appear downfield due to the adjacent carbonyl group. The terminal methyl group and other methylene (B1212753) groups of the alkyl chain would appear in the upfield region. |

| ¹³C NMR | Resonances for the pyridine ring carbons, with the carbon bearing the chlorine atom and the carbonyl carbon being significantly shifted. Multiple signals for the carbons of the long alkyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₈H₂₈ClNO. Fragmentation patterns would likely involve cleavage at the C-Cl bond and characteristic fragmentation of the long alkyl chain. jove.com |

This table provides hypothesized data based on the analysis of similar chemical structures and is intended for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)tridecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)16-13-14-20-18(19)15-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWISDODEJRIBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642142 | |

| Record name | 1-(2-Chloropyridin-4-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-82-2 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-1-tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyridin-4-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways to 2 Chloro 4 Tridecanoylpyridine and Structural Analogs

Retrosynthetic Analysis of the 2-Chloro-4-tridecanoylpyridine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inub.edu This approach allows for the logical planning of a synthetic route. The retrosynthetic analysis of this compound identifies two primary disconnections: the C-C bond between the pyridine (B92270) ring and the tridecanoyl group, and the C-Cl bond on the pyridine ring.

The primary disconnection breaks the acyl group from the pyridine ring, suggesting a Friedel-Crafts acylation or a related reaction. This leads to two key synthons: a 2-chloropyridin-4-yl anion (or its synthetic equivalent) and a tridecanoyl cation (or its synthetic equivalent). A plausible synthetic equivalent for the tridecanoyl cation is tridecanoyl chloride. The 2-chloropyridin-4-yl synthon can be derived from a functionalized 2-chloropyridine (B119429).

A secondary disconnection of the C-Cl bond points towards a halogenation reaction of a pyridine precursor. This suggests that the synthesis could begin with a substituted pyridine, which is then chlorinated.

Classical Synthetic Routes Towards this compound

Traditional synthetic methods for preparing this compound have centered on the functionalization of the pyridine ring, followed by the introduction of the acyl side chain.

Pyridine Ring Functionalization and Positional Derivatization Strategies

The functionalization of the pyridine ring is a critical step in the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, due to the presence of the nitrogen atom, influences its reactivity towards electrophilic and nucleophilic substitution. beilstein-journals.org Direct C-H functionalization can be challenging and often leads to a mixture of isomers. nih.gov Therefore, strategies often involve pre-functionalized pyridines to achieve the desired regioselectivity. For instance, the synthesis can start from a pyridine derivative with a directing group at a specific position to guide the subsequent reactions.

Introduction of the Tridecanoyl Moiety via Acylation Reactions Utilizing 2-Chloropyridine Precursors

The introduction of the tridecanoyl group at the C-4 position of a 2-chloropyridine precursor is a key transformation. Friedel-Crafts acylation is a common method for attaching acyl groups to aromatic rings. However, the direct Friedel-Crafts acylation of 2-chloropyridine can be challenging due to the deactivating effect of both the chloro group and the pyridine nitrogen.

An alternative approach involves the use of organometallic reagents. For example, a Grignard reagent or an organolithium species derived from a 4-halo-2-chloropyridine could react with tridecanoyl chloride. The synthesis of 2-chloro-4,5-substituted pyridines has been achieved through directed ortho-lithiation. mdpi.com

Another feasible route is the reaction of 2-chloropyridine with a suitable tridecanoyl nucleophile. wikipedia.org However, such reactions can sometimes yield a mixture of products substituted at the C-2 and C-4 positions. wikipedia.org

A plausible synthetic sequence could involve the preparation of a 4-functionalized 2-chloropyridine that can be converted to the desired ketone. For example, starting with 2-chloro-4-cyanopyridine, a Grignard reaction with a tridecyl magnesium halide followed by hydrolysis would yield this compound.

Halogenation and Chloro-Pyridination Techniques for Regioselective Substitution

The regioselective introduction of a chlorine atom at the C-2 position of the pyridine ring is a crucial step. Direct chlorination of pyridine often results in a mixture of chlorinated pyridines, including 2-chloropyridine and 2,6-dichloropyridine. wikipedia.org

A more controlled method involves the chlorination of pyridine-N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the C-2 and C-6 positions. Subsequent deoxygenation yields the 2-chloropyridine. nih.govresearchgate.net Highly regioselective halogenation of unsymmetrical pyridine N-oxides has been reported, providing a practical route to 2-halo-substituted pyridines. nih.gov The reaction of pyridine N-oxides with oxalyl chloride can lead to the selective formation of 2-chloropyridines. researchgate.net

Another strategy involves the use of Zincke imine intermediates, which are formed by the ring-opening of pyridines. These intermediates can undergo regioselective halogenation. chemrxiv.orgnih.gov

Advanced Synthetic Approaches for Enhanced Efficiency, Selectivity, and Sustainability

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods.

Catalytic Methods in the Formation of Pyridine-Based Compounds

Catalytic methods have emerged as powerful tools for the synthesis of pyridine derivatives. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allow for the introduction of various substituents onto the pyridine ring with high selectivity. numberanalytics.com For instance, a palladium-catalyzed coupling reaction could be envisioned to introduce the tridecanoyl group or a precursor to it.

Recent advancements have also focused on C-H activation/functionalization reactions catalyzed by transition metals like palladium, rhodium, and copper. beilstein-journals.org These methods offer a more atom-economical approach by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials.

The use of heterogeneous catalysts, such as zeolites and magnetic nanoparticles, is also gaining traction in pyridine synthesis. rsc.orgnih.gov These catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable processes. rsc.orgnih.gov For example, multicomponent reactions catalyzed by magnetic nanoparticles have been employed for the synthesis of various pyridine derivatives. nih.gov

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound, particularly where chirality is introduced in the tridecanoyl chain, opens avenues for producing enantiomerically pure compounds. Such stereoisomers can exhibit distinct biological activities and physical properties. Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful strategy for achieving high stereoselectivity.

One prominent approach is the enzymatic kinetic resolution of a racemic mixture. For instance, a racemic secondary alcohol precursor to the target ketone can be selectively acylated by a lipase, an enzyme that catalyzes the formation of esters. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are known to exhibit high enantioselectivity towards one enantiomer of a racemic alcohol, leaving the other unreacted. researchgate.netjocpr.com This allows for the separation of the two enantiomers, one as the acylated product and the other as the unreacted alcohol. Subsequent oxidation of the separated chiral alcohol would yield the desired enantiomerically enriched chiral ketone. The efficiency of such resolutions can be influenced by the acyl donor and the solvent used. researchgate.net

Alternatively, the asymmetric reduction of the prochiral ketone, this compound, can be achieved using ketoreductases (KREDs). nih.govacs.org These enzymes, often from microorganisms like Lactobacillus kefir or various yeast strains, can stereoselectively reduce a carbonyl group to a hydroxyl group, producing a chiral alcohol with high enantiomeric excess. mdpi.comnih.gov The choice of KRED is crucial as different enzymes can produce opposite enantiomers. The resulting chiral alcohol can then be used as a resolved intermediate.

The table below summarizes potential chemo-enzymatic strategies for the synthesis of chiral analogs.

| Strategy | Enzyme Class | Substrate | Product | Key Advantage |

| Kinetic Resolution | Lipase | Racemic 2-chloro-4-(1-hydroxytridecyl)pyridine | Enantiomerically enriched alcohol and acetate (B1210297) | High enantioselectivity for a wide range of alcohols. jocpr.com |

| Asymmetric Reduction | Ketoreductase (KRED) | This compound | Enantiomerically pure 2-chloro-4-(1-hydroxytridecyl)pyridine | Direct route to a specific enantiomer of the alcohol. nih.gov |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Racemic 2-chloro-4-(1-hydroxytridecyl)pyridine | Single enantiomer of the acetate in high yield | Overcomes the 50% theoretical yield limit of standard kinetic resolution. mdpi.com |

It is important to note that the long alkyl chain of the tridecanoyl group might influence the enzyme's activity and selectivity. Substrate engineering and optimization of reaction conditions, such as solvent and temperature, would be necessary to develop an efficient process. researchgate.netamazonaws.com

Exploration of Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry presents numerous advantages for the scalable production of this compound, including enhanced safety, improved process control, and higher throughput. mdpi.com Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

A potential continuous flow process for the synthesis of this compound could involve the acylation of 2-chloropyridine. In such a setup, streams of 2-chloropyridine and an activated form of tridecanoic acid (such as tridecanoyl chloride) would be continuously pumped and mixed in a T-mixer before entering a heated reactor coil. organic-chemistry.orgnih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.gov

The use of packed-bed reactors containing an immobilized catalyst is another promising avenue in flow chemistry. For a Friedel-Crafts type acylation, a solid acid catalyst could be employed, simplifying the purification process as the catalyst is retained within the reactor. mdpi.com

The benefits of applying flow chemistry to the synthesis of this compound are summarized in the table below.

| Parameter | Batch Process | Flow Process | Advantage of Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Better temperature control, reduced risk of thermal runaway. |

| Mass Transfer | Often limited by stirring speed | Efficient due to small diffusion distances | Faster reaction rates and improved mixing. |

| Safety | Handling of large quantities of reagents | Small reaction volumes at any given time | Inherently safer, especially for exothermic reactions. nih.gov |

| Scalability | Often requires re-optimization of conditions | Achieved by running the process for a longer duration | More straightforward and predictable scale-up. |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | Precise control over reaction parameters leads to higher consistency. nih.govthieme-connect.com |

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and isolation steps. beilstein-journals.org This can significantly reduce production time and waste generation.

Optimization of Purification and Isolation Techniques for High Purity this compound

Achieving high purity of this compound is crucial for its intended applications. The presence of a long, nonpolar tridecanoyl chain and a polar chloropyridine ring gives the molecule a distinct physicochemical profile that must be considered during purification.

Crystallization is a primary method for purifying solid organic compounds. scribd.com The choice of solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound well at its boiling point but poorly at room temperature. Given the nonpolar nature of the tridecanoyl chain, solvents like hexanes or other alkanes could be suitable. However, the polar pyridine ring might necessitate the use of a mixed solvent system, for example, a mixture of a polar solvent like ethanol (B145695) or ethyl acetate with a nonpolar solvent like hexane (B92381), to achieve the desired solubility profile. It has been noted that pyridine derivatives can sometimes be challenging to crystallize. rochester.edursc.org

Chromatographic techniques are also essential for achieving high purity, especially for removing closely related impurities.

Column Chromatography: This is a standard method for purification. For a molecule like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase would likely be effective. The polarity of the eluent can be fine-tuned to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity, preparative HPLC is a powerful tool. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be appropriate, capitalizing on the hydrophobic nature of the long alkyl chain.

Counter-Current Chromatography (CCC): This technique, particularly pH-zone-refining CCC, can be highly effective for purifying pyridine derivatives by exploiting their acidic or basic properties. nih.gov By using a two-phase solvent system and adding a retainer (like a base) to the organic stationary phase and an eluter (like an acid) to the aqueous mobile phase, closely related pyridine derivatives can be separated with high resolution.

The following table outlines potential purification strategies and their key parameters.

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation | Best Suited For |

| Recrystallization | N/A | Hexane/Ethyl Acetate mixture | Differential solubility at different temperatures | Bulk purification of the crude product. scribd.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Polarity differences between compounds | Removal of major impurities. |

| Preparative HPLC | C18-bonded silica | Acetonitrile/Water gradient | Hydrophobicity differences | Final polishing to achieve very high purity. |

| pH-Zone-Refining CCC | Liquid (e.g., MTBE/THF/Water) | Aqueous phase with pH modifier | Partitioning based on pKa and hydrophobicity | Separation of closely related basic impurities. nih.gov |

The selection of the most appropriate purification method or combination of methods will depend on the impurity profile of the crude product and the required final purity.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 4 Tridecanoylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-Chloro-4-tridecanoylpyridine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously determine its structure.

Proton (¹H) NMR Spectroscopy for Chemical Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the pyridine (B92270) ring protons and the protons of the tridecanoyl chain.

The protons on the pyridine ring are expected to be in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom and the chloro and acyl substituents. The protons of the long alkyl chain of the tridecanoyl group will appear in the upfield region (δ 0.8-3.0 ppm).

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~5.0 |

| H-5 (Pyridine) | 7.8 - 8.0 | Doublet of Doublets (dd) | ~5.0, ~1.5 |

| H-3 (Pyridine) | 7.6 - 7.8 | Singlet (or narrow doublet) | < 1.0 |

| -CH₂- (α to C=O) | 2.9 - 3.1 | Triplet (t) | ~7.5 |

| -CH₂- (β to C=O) | 1.6 - 1.8 | Quintet | ~7.5 |

| -(CH₂)₉- | 1.2 - 1.4 | Multiplet (m) | - |

| -CH₃ (Terminal) | 0.8 - 0.9 | Triplet (t) | ~7.0 |

Note: Pyridine ring numbering starts from the Nitrogen atom as 1.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The pyridine ring carbons are expected in the downfield region (δ 120-160 ppm), with the carbon bearing the chlorine atom and the carbon attached to the nitrogen showing significant shifts. The carbonyl carbon of the tridecanoyl group will appear even further downfield (δ ~190-200 ppm). The carbons of the alkyl chain will be found in the upfield region (δ 14-40 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine, C-Cl) | 150 - 155 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine, C-C=O) | 145 - 150 |

| C-5 (Pyridine) | 125 - 130 |

| C-3 (Pyridine) | 120 - 125 |

| C=O (Carbonyl) | 195 - 200 |

| -CH₂- (α to C=O) | 35 - 40 |

| -(CH₂)₁₀- | 22 - 32 |

| -CH₃ (Terminal) | ~14 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To confirm the assignments from 1D NMR and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the H-5 and H-6 protons on the pyridine ring and the sequential couplings along the tridecanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and for linking the tridecanoyl chain to the pyridine ring. For example, a correlation between the α-CH₂ protons of the tridecanoyl group and the C-4 of the pyridine ring would confirm the position of the acyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could be used to confirm the through-space relationships between protons on the pyridine ring and the adjacent methylene (B1212753) group of the substituent.

Solid-State NMR for Investigating Crystalline and Amorphous States

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. mst.edunih.govyoutube.comwikipedia.orgemory.edu For this compound, ssNMR could provide valuable insights into its crystalline packing and polymorphic forms. As molecular motion is restricted in the solid state, ssNMR spectra are typically broad. youtube.com Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. nih.govyoutube.com By analyzing the chemical shifts and line widths in the ssNMR spectra, information about the local environment and conformational properties of the molecule in the solid state can be obtained. This can be particularly useful for characterizing different crystalline and amorphous states of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.govacs.orgnih.govchimia.ch

For this compound (C₁₈H₂₆ClNO), the predicted exact mass of the molecular ion [M]⁺ would be calculated. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by approximately 2 Da and with a relative intensity ratio of about 3:1.

Predicted HRMS Data for this compound:

| Ion | Formula | Predicted Monoisotopic Mass (Da) |

| [M]⁺ (with ³⁵Cl) | C₁₈H₂₆³⁵ClNO | 307.1703 |

| [M+2]⁺ (with ³⁷Cl) | C₁₈H₂₆³⁷ClNO | 309.1673 |

A primary fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage). miamioh.educhemistrynotmystery.comlibretexts.orgacs.org For this compound, this would likely involve the loss of the C₁₁H₂₃ alkyl radical, leading to a prominent fragment ion. Another common fragmentation for long-chain ketones is the McLafferty rearrangement, if a gamma-hydrogen is available. miamioh.eduyoutube.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation via Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing their fragmentation patterns. In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that confirms the molecular structure.

The fragmentation of this compound is expected to be dominated by cleavages around the carbonyl group and within the long alkyl chain. The primary fragmentation pathways would likely include:

Alpha-Cleavage: The bond between the carbonyl carbon and the alkyl chain is susceptible to cleavage. This would result in the loss of a neutral dodecyl radical (•C₁₂H₂₅) and the formation of a stable 2-chloro-4-pyridinylcarbonylium ion.

McLafferty Rearrangement: As a ketone with a long alkyl chain containing gamma-hydrogens, a characteristic McLafferty rearrangement is anticipated. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, leading to the elimination of a neutral alkene (dodec-1-ene) and the formation of a charged enol.

Cleavage of the Alkyl Chain: Fragmentation can also occur at various points along the tridecanoyl chain, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).

Pyridine Ring Fragmentation: Cleavage of the bond between the pyridine ring and the carbonyl group can lead to the formation of a 2-chloropyridinyl cation. Further fragmentation of the pyridine ring itself is also possible under higher energy conditions.

These fragmentation patterns allow for the unambiguous confirmation of the presence and connectivity of the 2-chloropyridine (B119429) head, the carbonyl linker, and the C13 alkyl tail.

| Predicted Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [C₁₈H₂₇ClNO]⁺ | Protonated Molecular Ion | 296.18 | Parent Ion |

| [C₆H₄ClNO]⁺ | 2-Chloro-4-pyridinylcarbonylium | 156.00 | Alpha-cleavage |

| [C₇H₇ClNO]⁺ | Product of McLafferty Rearrangement | 172.02 | McLafferty Rearrangement |

| [C₅H₄ClN]⁺ | 2-Chloropyridinyl cation | 113.00 | Cleavage of C-C bond next to the ring |

This table presents predicted data based on common fragmentation mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves as an excellent method for assessing its purity. The compound's relatively high molecular weight and boiling point would necessitate a high-temperature GC column and method conditions.

In a typical GC-MS analysis, a sample of this compound would be injected into the gas chromatograph. The compound would travel through the column at a specific rate, determined by its volatility and interaction with the stationary phase, resulting in a characteristic retention time. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as described in the MS/MS section, serves to confirm the identity of the peak corresponding to this compound.

This technique is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process, such as unreacted starting materials (e.g., 2-chloropyridine) or solvent residues. The area of the primary peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Reaction Mixtures and Non-Volatile Analogs

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nist.gov It is particularly well-suited for the analysis of compounds that are not sufficiently volatile for GC-MS, including complex reaction mixtures and non-volatile analogs of this compound. nist.gov

During the synthesis of this compound, LC-MS can be employed to monitor the reaction's progress by separating and identifying starting materials, intermediates, the final product, and any non-volatile byproducts. A reversed-phase HPLC method would likely be effective, where separation is based on the hydrophobicity of the analytes. The long tridecanoyl chain of the target compound would make it highly retained on a C18 column.

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar and large molecules. The mass spectrometer provides molecular weight information and, through tandem MS capabilities, structural information for each separated component in the mixture. This allows for a comprehensive analysis of the reaction, aiding in optimization and impurity profiling. A sensitive and selective LC-MS/MS method can be developed for the trace analysis of related pyridine derivatives. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the substituted pyridine ring, the ketone carbonyl group, and the long aliphatic chain.

The key expected absorption bands are:

C-H Stretching (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the tridecanoyl chain. nist.gov

C=O Stretching (Ketone): A very strong and sharp absorption band is predicted in the range of 1680-1700 cm⁻¹. The conjugation with the pyridine ring would shift this band to a slightly lower wavenumber compared to a simple aliphatic ketone. nist.gov

C=C and C=N Stretching (Aromatic Ring): Several medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

C-H Bending (Aliphatic): Characteristic bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would appear around 1465 cm⁻¹ and 1375 cm⁻¹.

C-Cl Stretching: A moderate to strong absorption band in the fingerprint region, typically around 700-800 cm⁻¹, would be indicative of the C-Cl bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Symmetric & Asymmetric Stretch | 2850 - 2960 | Strong |

| Ketone C=O | Stretch | 1680 - 1700 | Very Strong |

| Pyridine Ring C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |

| Alkyl CH₂, CH₃ | Bending | 1375 - 1465 | Medium |

| C-Cl | Stretch | 700 - 800 | Medium-Strong |

This table presents predicted data based on established group frequencies.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active.

For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups. Key features expected in the Raman spectrum include:

Pyridine Ring Vibrations: The symmetric ring breathing mode of the pyridine ring, typically observed around 1000 cm⁻¹, is expected to produce a strong and sharp Raman signal. Other ring stretching modes will also be prominent. cdnsciencepub.comresearchgate.net

Alkyl Chain Vibrations: The C-C stretching vibrations of the long alkyl backbone will give rise to a series of bands in the 800-1200 cm⁻¹ region.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum.

C-Cl Stretch: The C-Cl stretching vibration is also Raman active and would be found in the lower frequency region of the spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization. nationalmaglab.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and optical properties of a molecule. The spectroscopic characteristics of this compound are primarily determined by the 2-chloropyridine chromophore, which is modified by the presence of the tridecanoyl group.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. nist.gov

A strong absorption band, typically below 250 nm, can be attributed to the π → π* transition of the aromatic system.

A weaker absorption band at a longer wavelength, around 260-280 nm, is characteristic of the n → π* transition, involving the non-bonding electrons on the nitrogen atom. researchgate.net

The tridecanoyl group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. The chlorine atom also influences the electronic transitions.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination, Including Polymorphic Forms

A comprehensive search of scientific literature and crystallographic databases did not yield any published single crystal or powder X-ray diffraction data for this compound. As a result, detailed information regarding its crystal structure, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, is not available.

The absence of experimental diffraction data means that a powder X-ray diffraction (PXRD) pattern, which is crucial for identifying the compound in a polycrystalline form and for quality control, has not been reported. Consequently, a data table of diffraction angles (2θ) and their corresponding intensities cannot be provided.

Furthermore, the existence of polymorphic forms, which are different crystalline structures of the same compound, can only be investigated and confirmed through techniques like X-ray diffraction. Due to the lack of any published XRD studies on this compound, there is currently no information on whether this compound exhibits polymorphism.

Interactive Data Table: Powder X-ray Diffraction Data of this compound

No published data available.

Computational Chemistry and in Silico Modeling of 2 Chloro 4 Tridecanoylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Chloro-4-tridecanoylpyridine, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform several key calculations.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process finds the minimum energy conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C2-Cl | 1.74 Å |

| C4-C(O) | 1.50 Å | |

| C=O | 1.23 Å | |

| N1-C2 | 1.34 Å | |

| Bond Angle | Cl-C2-C3 | 118.5° |

| C3-C4-C(O) | 121.0° | |

| C4-C(O)-C(alkyl) | 119.5° | |

| Dihedral Angle | C3-C4-C(O)-C(alkyl) | 30.0° |

| Note: The values in this table are hypothetical and for illustrative purposes only, representing typical outputs of a DFT geometry optimization. |

Spectroscopic Predictions: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Additionally, the gauge-independent atomic orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

| Note: The values in this table are hypothetical and for illustrative purposes only, representing typical outputs of a DFT calculation. |

Electrostatic Potential Surface (EPS) Analysis for Charge Distribution and Interaction Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

The EPS map is color-coded to represent different potential values:

Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms (like the nitrogen in the pyridine (B92270) ring and the oxygen of the carbonyl group). These are sites susceptible to electrophilic attack.

Blue: Regions of high positive potential, usually found around hydrogen atoms attached to electronegative atoms or in electron-deficient areas. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the EPS analysis would likely show a negative potential around the pyridine nitrogen and the carbonyl oxygen, and positive potentials on the hydrogen atoms of the pyridine ring.

Conformational Analysis and Exploration of Energy Landscapes

The long tridecanoyl chain in this compound introduces significant conformational flexibility. Conformational analysis involves systematically rotating the single bonds in the molecule to identify different stable conformations (local minima on the potential energy surface) and the transition states that connect them.

This analysis helps to understand the molecule's preferred shapes and the energy barriers between different conformations. The results are typically visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule under thermal equilibrium.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions.

Simulation of Molecular Behavior in Condensed Phases and Various Solvents

To understand how this compound behaves in a realistic environment, MD simulations can be performed in a "box" of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane) or in a condensed phase to simulate its liquid or solid state.

These simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solubility and how the solvent affects the solute's conformation and reactivity.

Diffusion: How the molecule moves through the solvent over time.

Conformational Dynamics: How the flexible tridecanoyl chain moves and folds in solution.

Intermolecular Interactions: The nature and strength of interactions between the solute and solvent molecules, or between multiple solute molecules.

By analyzing the trajectories from an MD simulation, properties such as radial distribution functions (to describe the solvation shell) and root-mean-square deviation (to assess conformational stability) can be calculated, providing a comprehensive picture of the molecule's dynamic behavior.

Investigations into Protein-Ligand Interaction Dynamics

The study of how a molecule like this compound interacts with biological targets is fundamental in computational drug discovery. Molecular dynamics (MD) simulations are a primary tool for this purpose, offering insights into the dynamic nature of these interactions over time. aalto.finih.gov This method can reveal crucial information about the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the role of solvent molecules. researchgate.net

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and its target protein. researchgate.net Analysis of the interaction spectrum, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, helps to elucidate the key determinants of binding. aalto.firesearchgate.net While these methodologies are well-established, specific studies applying them to this compound are not currently documented.

Conformational Stability and Flexibility Studies under Simulated Conditions

Understanding the conformational landscape of this compound is essential for predicting its biological activity and material properties. Computational methods can be used to explore the molecule's preferred shapes (conformations) and its flexibility. Techniques like Density Functional Theory (DFT) are often used to calculate the optimized molecular geometry and vibrational frequencies, which can provide insights into the molecule's stability. researchgate.net

Molecular dynamics simulations can further be used to study the conformational changes of this compound in different environments, such as in a solvent or within a protein binding pocket. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are instrumental in predicting the efficacy or performance of new molecules.

Development of Predictive Models for Biological Efficacy or Material Performance

The development of a predictive QSAR or QSPR model for compounds like this compound would involve synthesizing and testing a series of structurally related molecules to generate a dataset of their activities or properties. nih.gov This data would then be used to build a mathematical model that can predict the performance of untested compounds. While numerous studies have developed QSAR models for various classes of compounds, including those with pyridine and quinoline scaffolds, specific models focusing on this compound and its analogs are not currently published. frontiersin.orgnih.govnih.govresearchgate.net

Selection of Molecular Descriptors and Robust Model Validation Strategies

A crucial step in QSAR/QSPR modeling is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. The choice of descriptors is critical for building a predictive model.

Once a model is developed, it must be rigorously validated to ensure its predictive power. Common validation strategies include internal validation (e.g., cross-validation) and external validation using an independent set of compounds. These steps are essential to confirm that the model is not overfitted to the training data and can genuinely predict the properties of new molecules.

Identification of Key Structural Features Correlating with Desired Activities or Properties

A well-validated QSAR or QSPR model can provide valuable insights into the key structural features that are important for a desired activity or property. By analyzing the contribution of different molecular descriptors to the model, researchers can identify which parts of the molecule are most influential. This information can then be used to guide the design of new compounds with improved performance. For example, a model might reveal that a specific substituent at a particular position on the pyridine ring is critical for high biological activity.

Reactivity and Derivatization Chemistry of 2 Chloro 4 Tridecanoylpyridine

Nucleophilic Substitution Reactions at the C2-Chloro Position of the Pyridine (B92270) Ring

The C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom, along with the electron-withdrawing 4-tridecanoyl group, stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the displacement of the chloride leaving group.

Amination Reactions for Introducing Nitrogen-Containing Moieties

The replacement of the C2-chloro substituent with various nitrogen nucleophiles is a fundamental method for synthesizing a diverse range of 2-aminopyridine derivatives. These reactions can proceed through either direct SNAr or, more commonly, under transition-metal catalysis.

While highly activated heteroaryl chlorides can undergo SNAr reactions without a catalyst, 2-chloropyridine (B119429) is significantly less reactive than analogs like 2-chloropyrimidine. nih.govresearchgate.netnih.gov However, the presence of the strong electron-withdrawing tridecanoyl group at the C4 position of the target molecule is expected to enhance its reactivity towards uncatalyzed SNAr with strong amine nucleophiles under thermal conditions.

For a broader substrate scope and milder reaction conditions, palladium-catalyzed amination (Buchwald-Hartwig amination) is the preferred method. organic-chemistry.orgnih.gov This approach allows for the coupling of 2-chloropyridines with a wide variety of primary and secondary amines, as well as ammonia surrogates like ammonium salts. organic-chemistry.orgnih.gov The selection of the appropriate palladium precatalyst and phosphine ligand is crucial for achieving high yields and preventing catalyst deactivation. clockss.orgsemanticscholar.org

Table 1: Representative Conditions for Amination of 2-Chloropyridines

| Catalyst/Conditions | Amine Nucleophile | Product Type | Key Features |

|---|---|---|---|

| SNAr (No Catalyst) | Pyrrolidine, Morpholine | 2-(Pyrrolidin-1-yl)pyridine | Requires electron-withdrawing groups and/or high temperatures. nih.govresearchgate.net |

| Pd-Catalyst / Ligand | Primary/Secondary Amines | 2-Alkyl/Arylamino-pyridines | Broad scope, mild conditions. clockss.orgsemanticscholar.org |

| Pd-Catalyst / (NH₄)₂SO₄ | Ammonium Sulfate | 2-Aminopyridine | High selectivity for the primary amine over diarylamine byproducts. organic-chemistry.orgnih.gov |

Alkoxylation and Thiolation Reactions for Ethereal and Thioether Linkages

Ethereal and thioether linkages can be introduced at the C2 position through nucleophilic substitution with alkoxides and thiolates, respectively. These reactions are classic examples of SNAr on the 2-chloropyridine scaffold.

Alkoxylation: The reaction of 2-Chloro-4-tridecanoylpyridine with an alkoxide, typically generated by treating an alcohol with a strong base like sodium hydride or as a pre-formed salt (e.g., sodium ethoxide), leads to the formation of a 2-alkoxypyridine derivative. The reaction rate is dependent on the nucleophilicity of the alkoxide and the solvent. Studies comparing the reactivity of 2-halopyridines have shown that 2-fluoropyridines react significantly faster than their 2-chloro counterparts, a common trend in SNAr reactions. researchgate.net The Williamson ether synthesis principles apply, where the alkoxide ion attacks the electron-deficient C2 carbon, displacing the chloride. wikipedia.org

Thiolation: Similarly, thioether derivatives can be synthesized by reacting this compound with a thiol in the presence of a base, or directly with a pre-formed thiolate salt. Thiols are generally excellent nucleophiles, and these reactions often proceed efficiently. researchgate.net The synthesis of pyridine-2-thiol from 2-chloropyridine and a sulfur source like thiourea is a well-established route, highlighting the feasibility of this transformation. wikipedia.org The resulting thioether can be further oxidized to sulfoxides or sulfones if desired.

Cyanation Reactions for Carbon-Carbon Bond Formation

The introduction of a cyano group via the displacement of the C2-chloro atom is a valuable transformation, as the resulting nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic systems. Due to the high toxicity of many cyanide salts, modern methods often employ safer, complexed cyanide sources and transition-metal catalysis.

Palladium-catalyzed cyanation is the most common and efficient method for this conversion on heteroaryl chlorides. rsc.org These reactions typically use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source. nih.govresearchgate.net K₄[Fe(CN)₆] is particularly advantageous as it is a non-toxic, stable solid. nih.govnih.gov The reaction requires a palladium catalyst, often in combination with a phosphine ligand, and is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures. researchgate.netsoran.edu.iq The choice of ligand and the use of biphasic aqueous conditions can be key to overcoming the low solubility of the cyanide source and preventing catalyst poisoning. nih.govnih.gov

Table 2: Common Reagents for Palladium-Catalyzed Cyanation of Heteroaryl Chlorides

| Cyanide Source | Catalyst System (Example) | Reaction Conditions | Advantages |

|---|---|---|---|

| Zn(CN)₂ | Pd₂(dba)₃ / dppf | NMP, 45-80°C | Less toxic than NaCN/KCN; widely used. researchgate.netnih.govresearchgate.net |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | Dioxane/H₂O, 100°C | Non-toxic, inexpensive, stable food additive. nih.govsoran.edu.iqorganic-chemistry.org |

| NCTS | PdCl₂ | Ethanol (B145695) | Stable, innocuous electrophilic cyanide source. rsc.org |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the protonation of the nitrogen under the strongly acidic conditions required for most electrophilic aromatic substitution (EAS) reactions, makes the ring highly deactivated. uoanbar.edu.iq The presence of two additional electron-withdrawing groups (chloro at C2 and tridecanoyl at C4) further deactivates the ring of this compound, making EAS exceptionally challenging. nih.gov

Nitration Reactions for Introducing Nitro Groups

Direct nitration of the this compound ring using standard mixed acid (HNO₃/H₂SO₄) conditions is expected to be extremely difficult and require harsh conditions, likely resulting in low yields and potential decomposition. uoanbar.edu.iqmasterorganicchemistry.com The strong deactivation of the ring makes it resistant to attack by the nitronium ion (NO₂⁺).

A more viable strategy involves the pre-activation of the pyridine ring. One common method is the conversion of the pyridine to its N-oxide. guidechem.com The N-oxide oxygen atom is electron-donating through resonance, which activates the C4 and C2 positions towards electrophilic attack. While the C2 position is blocked, this would activate the C6 position. However, a more effective modern method for nitrating deactivated pyridines involves using nitric acid in the presence of trifluoroacetic anhydride (TFAA). researchgate.netrsc.org This reagent system is known to nitrate 4-acetyl-pyridine selectively at the C3 position. reddit.com

For this compound, the directing effects of the existing substituents would lead to nitration at the C3 or C5 positions (meta to the acyl group).

Halogenation at Unsubstituted Pyridine Ring Positions

Similar to nitration, direct electrophilic halogenation of the highly deactivated this compound ring is problematic. nih.govchemrxiv.org The electron-poor nature of the pyridine π-system is electronically mismatched for reactions with typical electrophilic halogen sources under standard EAS conditions. nih.gov

Modern synthetic strategies have been developed to overcome this limitation. These methods often avoid a direct EAS pathway.

Halogenation of the Pyridine N-Oxide: Conversion to the corresponding N-oxide activates the ring. Subsequent reaction with halogenating agents like POCl₃ or SO₂Cl₂ can introduce a halogen atom, often at the C2 or C6 positions. acs.org

Phosphonium Salt Displacement: A recently developed method involves the installation of a phosphine reagent at the C4 position of a pyridine to form a phosphonium salt. This group then acts as an excellent leaving group and can be displaced by a halide nucleophile. While this strategy targets the C4 position, it illustrates the trend of using non-EAS pathways for pyridine functionalization. nih.govchemrxiv.orgresearchgate.net

Zincke Imine Intermediates: A reliable method for 3-selective halogenation involves the ring-opening of the pyridine with a strong electrophile and an amine to form an acyclic Zincke imine. This intermediate can then be regioselectively halogenated under mild conditions before ring-closure to reform the substituted pyridine ring. thieme-connect.com

For this compound, halogenation would most likely be attempted at the C3, C5, or C6 positions, with the specific outcome depending heavily on the chosen synthetic methodology.

Reactions Involving the Tridecanoyl Side Chain

The tridecanoyl side chain of this compound offers a versatile platform for a variety of chemical transformations. The reactivity of this aliphatic ketone appendage can be broadly categorized into two main areas: reactions involving the carbonyl group itself and reactions leveraging the acidity of the alpha-protons.

Carbonyl Reactivity: Reduction to Alcohols and Oxidation to Carboxylic Acids

The carbonyl group of the tridecanoyl side chain is susceptible to both reduction and oxidation, leading to the formation of corresponding alcohols and carboxylic acids, respectively. These transformations provide pathways to a diverse range of derivatives with modified physical and biological properties.

Reduction to Alcohols:

The ketone functionality can be readily reduced to a secondary alcohol, yielding 2-Chloro-4-(1-hydroxytridecyl)pyridine. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. masterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. For instance, the reduction of aldehydes and ketones to their corresponding alcohols is efficiently achieved with sodium borohydride. youtube.com

Alternatively, for a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be utilized. However, given the presence of the chloro-substituent on the pyridine ring, the milder conditions offered by sodium borohydride are often preferred to avoid potential side reactions. The general scheme for the reduction is presented below:

Table 1: Representative Conditions for the Reduction of this compound

| Reagent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature, atmospheric pressure | 2-Chloro-4-(1-hydroxytridecyl)pyridine |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature, under inert atmosphere | 2-Chloro-4-(1-hydroxytridecyl)pyridine |

Oxidation to Carboxylic Acids:

While the direct oxidation of the ketone to a carboxylic acid is not a standard transformation, oxidative cleavage of the tridecanoyl side chain can lead to the formation of 4-carboxypyridine derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or basic conditions can cleave the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmasterorganicchemistry.com This reaction would result in the formation of 2-chloroisonicotinic acid and lauric acid. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired cleavage. It is known that alkyl pyridines can be oxidized to pyridine carboxylic acids using alkaline potassium permanganate. google.com

Alpha-Proton Reactivity and Condensation Reactions

The carbon atoms adjacent to the carbonyl group in the tridecanoyl chain, known as alpha-carbons, possess protons that are weakly acidic. This acidity is due to the electron-withdrawing effect of the carbonyl oxygen, which stabilizes the conjugate base (enolate) through resonance. This property allows for a variety of condensation reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Condensation Reactions:

The enolate generated by the deprotonation of the alpha-carbon can act as a nucleophile in reactions with various electrophiles. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. wikipedia.orgsynarchive.com In the case of this compound, it could react with an aromatic aldehyde, such as benzaldehyde, to yield a chalcone-like derivative. This reaction is typically catalyzed by a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. wikipedia.org

The general reaction scheme is as follows:

Table 2: General Conditions for Claisen-Schmidt Condensation

| Reactants | Base | Solvent | Product Type |

| This compound, Aromatic Aldehyde (e.g., Benzaldehyde) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol | α,β-Unsaturated ketone (Chalcone derivative) |

Metal-Catalyzed Cross-Coupling Reactions for Complex Molecular Architectures

The chlorine atom at the C2 position of the pyridine ring in this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities. The electron-withdrawing nature of the pyridine nitrogen and the 4-tridecanoyl group can influence the reactivity of the C-Cl bond in these transformations.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

The choice of catalyst and ligands is crucial for the successful coupling of 2-chloropyridines, which are often less reactive than their bromo or iodo counterparts. Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky, electron-rich phosphine ligands such as XPhos or SPhos have proven effective for the coupling of challenging chloroheteroarenes. nih.gov The base, typically potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃), plays a key role in the transmetalation step of the catalytic cycle.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Palladium Source | Ligand | Base | Solvent(s) |

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

Sonogashira and Heck Reactions for Alkyne and Alkene Introductions

Sonogashira Coupling:

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction allows for the direct introduction of an alkynyl group at the C2 position of the pyridine ring. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). organic-chemistry.org The reaction of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, suggesting the feasibility of this transformation on the this compound scaffold. scirp.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.org This reaction would enable the introduction of a variety of alkenyl substituents at the C2 position of this compound. The reaction is typically performed in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product. The presence of an electron-withdrawing group on the aryl halide can sometimes facilitate the reaction. nih.gov

Table 4: General Conditions for Sonogashira and Heck Reactions

| Reaction | Palladium Catalyst | Co-catalyst/Ligand | Base |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, DIPEA |

| Heck Reaction | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ |

Negishi and Stille Couplings for Diverse Substituent Introductions

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds. For this compound, a Negishi coupling would allow for the introduction of a wide range of alkyl, aryl, and vinyl groups. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. The development of solid, air-stable 2-pyridylzinc reagents has enhanced the practicality of this reaction for pyridine derivatives. nih.govorganic-chemistry.org

Stille Coupling:

The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organostannane reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.org This reaction would provide another avenue for introducing diverse substituents at the C2 position of this compound. The choice of palladium catalyst and ligands is similar to other cross-coupling reactions, with bulky, electron-rich phosphines often being employed to facilitate the coupling of chloropyridines.

Table 5: Overview of Negishi and Stille Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Negishi Coupling | Organozinc Halides | Pd(PPh₃)₄, Ni(acac)₂ | High functional group tolerance, versatile C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄, Pd(OAc)₂ | Stability of organostannane reagents, broad scope. wikipedia.orgorganic-chemistry.org |

Strategic Diversification Approaches for Generation of Novel Chemical Entities

The chemical structure of this compound presents two primary reactive centers for strategic diversification: the pyridine ring, activated by the chloro-substituent at the 2-position, and the carbonyl group of the tridecanoyl side chain. These sites allow for a variety of chemical modifications to generate novel molecular entities. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the value of developing diverse libraries based on this core. rsc.orgnih.govresearchgate.netnih.gov

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen. A wide array of nucleophiles can be employed to displace the chloride, leading to the synthesis of diverse analogues. This approach is a cornerstone for modifying 2-chloropyridine derivatives. wikipedia.org

Key nucleophile classes for this strategy include:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce novel ether linkages.

N-Nucleophiles: Primary and secondary amines, anilines, and various nitrogen-containing heterocycles can form new C-N bonds, yielding aminopyridine derivatives.

S-Nucleophiles: Thiols and thiophenols react to form thioethers, a common moiety in pharmacologically active compounds.

C-Nucleophiles: While less common for SNAr on 2-chloropyridines without strong activation, certain stabilized carbanions can be used.

The reaction is influenced by the nature of the substituent on the nucleophile and the reaction conditions, such as solvent, temperature, and the potential use of a base. nih.gov

| Nucleophile Class | Example Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| O-Nucleophiles | Sodium Methoxide (NaOCH₃) | 2-Methoxy- | Modulation of solubility and metabolic stability |

| N-Nucleophiles | Aniline (C₆H₅NH₂) | 2-Anilino- | Core for kinase inhibitors nih.gov |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)- | Introduction of metabolically stable groups |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit for C-C, C-N, and C-O bond formation through palladium-catalyzed cross-coupling reactions. The 2-chloro position serves as an excellent handle for such transformations, allowing for the introduction of a wide range of substituents.

Common cross-coupling strategies applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to introduce alkyl, aryl, or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as components of bioactive molecules.

Buchwald-Hartwig Amination: A versatile method for forming C-N bonds with a broader substrate scope than traditional SNAr reactions.

Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.

These reactions provide reliable and modular access to a vast chemical space, enabling systematic exploration of structure-activity relationships (SAR).

| Reaction Name | Coupling Partner | Introduced Moiety | Significance |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Phenyl | Generation of biaryl structures |

| Sonogashira Coupling | Ethynylbenzene | Phenylethynyl | Creation of rigid, linear extensions |

| Buchwald-Hartwig Amination | Morpholine | Morpholinyl | Introduction of polar, drug-like groups |

| Heck Coupling | Styrene | Styrenyl | Formation of C=C double bonds |

Modification of the 4-Tridecanoyl Side Chain

The ketone functionality of the tridecanoyl group offers a rich platform for derivatization. These modifications can alter the steric and electronic properties of the molecule, as well as introduce new hydrogen bonding capabilities.

Strategic modifications include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen bond donor/acceptor.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) converts the carbonyl into a new amine functionality, significantly altering the physicochemical properties.

Wittig Reaction: Conversion of the carbonyl group to an alkene, allowing for the introduction of various substituted vinyl groups.

Alpha-Functionalization: The α-carbon to the carbonyl can be halogenated or otherwise functionalized, providing a new site for subsequent substitutions.

These transformations on the side chain are complementary to modifications on the pyridine ring, allowing for a combinatorial approach to library generation.

Advanced Applications of 2 Chloro 4 Tridecanoylpyridine in Materials Science

Design and Synthesis of Novel Organic Materials Incorporating the Pyridine (B92270) Core and Alkyl Chain